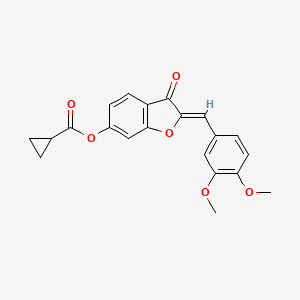

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Description

This compound belongs to the benzofuran-3-one class, characterized by a benzofuran core with a conjugated ketone at position 3 and a substituted benzylidene group at position 2. The (Z)-stereochemistry of the benzylidene double bond is critical for its structural and electronic properties. Key features include:

- Molecular formula: C22H20O7 (calculated based on structural analysis).

- Functional groups: 3,4-Dimethoxybenzylidene, 3-oxo-2,3-dihydrobenzofuran, and cyclopropanecarboxylate ester.

- Identifiers: Synonyms include "(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cinnamate" and CAS No. 859138-76-4 .

Properties

IUPAC Name |

[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c1-24-16-8-3-12(9-18(16)25-2)10-19-20(22)15-7-6-14(11-17(15)27-19)26-21(23)13-4-5-13/h3,6-11,13H,4-5H2,1-2H3/b19-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIDDMBUUJYJEQ-GRSHGNNSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzofuran core and methoxy substituents, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is with a molecular weight of 356.38 g/mol. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate various biochemical pathways through:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with specific receptors, influencing signaling cascades that affect cellular functions.

- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals.

Pharmacological Effects

Research indicates several pharmacological effects associated with (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

Case Studies

-

Study on Anticancer Activity :

- A recent study evaluated the effects of (Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability and increased markers of apoptosis after treatment with the compound at concentrations above 10 µM.

-

Anti-inflammatory Study :

- Another investigation assessed the anti-inflammatory effects in a rat model of arthritis. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Impact of Structural Variations

Substituent Position and Number on Benzylidene

- The target compound has two methoxy groups (3,4-dimethoxy), while Analog 1 (2,3,4-trimethoxy) exhibits higher electron-donating capacity and steric bulk. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility .

Ester Group Modifications

- Cyclopropanecarboxylate vs.

Core Modifications

Research Findings and Implications

Physicochemical Properties

- Lipophilicity : Analog 1 (LogP estimated: 3.2) is more lipophilic than the target compound (LogP ~2.8) due to its additional methoxy and methyl groups. Analog 2’s cinnamate ester further increases LogP (~3.5) .

- Solubility : The target compound’s cyclopropanecarboxylate likely improves aqueous solubility compared to Analog 2’s bulky cinnamate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.